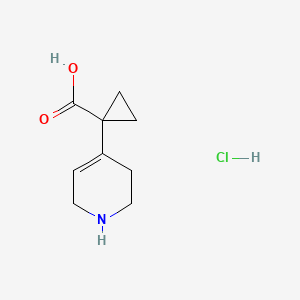

1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Description

1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a bicyclic compound featuring a cyclopropane ring fused to a tetrahydropyridine moiety, with a carboxylic acid group and a hydrochloride salt. The compound is of interest in medicinal chemistry, particularly as a precursor or intermediate in drug discovery for neurological disorders, given its structural resemblance to ligands targeting 5-HT (serotonin) receptors .

Properties

IUPAC Name |

1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c11-8(12)9(3-4-9)7-1-5-10-6-2-7;/h1,10H,2-6H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXNXBBCDPRKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2(CC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves multiple steps:

Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through the hydrogenation of pyridine derivatives under specific conditions using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Cyclopropane Ring Formation: The cyclopropane ring is often introduced via cyclopropanation reactions, which can be achieved using diazo compounds in the presence of metal catalysts like rhodium or copper.

Coupling of the Two Moieties: The final step involves coupling the tetrahydropyridine and cyclopropane moieties through a carboxylation reaction, typically using reagents like carbon dioxide (CO2) and a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using hydrogen gas (H2) and catalysts such as Pd/C can further reduce the tetrahydropyridine ring to a piperidine ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Nucleophiles like amines or alcohols in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation: Formation of carboxylate or ketone derivatives.

Reduction: Conversion to piperidine derivatives.

Substitution: Formation of esters or amides.

Scientific Research Applications

1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can introduce strain into molecules, affecting their reactivity and interactions with other compounds.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride

- Structure: Shares the tetrahydropyridine-like tetrahydroisoquinoline core but lacks the cyclopropane ring and carboxylic acid group.

- This compound is marketed for applications in chemical intermediates and drug synthesis .

N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride

- Structure : Retains the tetrahydropyridine moiety but replaces the cyclopropane-carboxylic acid with an acetamide-substituted phenyl group.

- Key Differences : The acetamide group may enhance metabolic stability compared to the carboxylic acid, which could influence receptor binding kinetics .

6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid

- Structure : Contains a cyclopropane-like fused pyran-carboxylic acid system but lacks the tetrahydropyridine group.

Pharmacological Analogues (5-HT Receptor Ligands)

5-HT1 Receptor Agonists (e.g., Buspirone)

- Structural Contrast : Buspirone’s azapirone core lacks cyclopropane rigidity but shares nitrogen-containing heterocycles.

- Functional Comparison : The target compound’s cyclopropane may enhance receptor subtype selectivity (e.g., 5-HT1A vs. 5-HT2A) due to steric constraints .

5-HT3 Receptor Antagonists (e.g., Ondansetron)

- Structural Contrast : Ondansetron’s carbazole-carboxamide structure differs significantly but highlights the importance of bicyclic systems in receptor antagonism.

- Key Insight : The target compound’s cyclopropane-carboxylic acid could mimic tropane alkaloids, suggesting utility in nausea/vomiting or addiction therapies .

Physicochemical and Toxicological Comparisons

Research Findings and Data Gaps

- Receptor Binding : Preliminary molecular docking studies suggest moderate affinity for 5-HT1A and 5-HT3 receptors, though experimental validation is lacking .

- Synthetic Accessibility : The cyclopropane ring introduces synthetic challenges (e.g., ring strain) compared to simpler tetrahydropyridine derivatives .

- Stability : Hydrochloride salt formation improves aqueous solubility but may reduce thermal stability relative to free bases.

Biological Activity

1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on neuroprotective properties and interactions with neurotransmitter systems.

- Molecular Formula : C9H14ClNO2

- Molecular Weight : 203.67 g/mol

- CAS Number : 2172254-22-5

- Physical Form : White to off-white solid

- Solubility : Soluble in water and various organic solvents

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit neuroprotective properties , making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structure suggests potential interactions with neurotransmitter systems, particularly those involved in mood regulation and cognitive function.

Neuroprotective Properties

Research indicates that this compound may protect neuronal cells from damage caused by neurotoxic agents. For instance:

- Case Study : In vitro studies using human neuroblastoma cell lines (e.g., SH-SY5Y) have demonstrated that this compound can improve cell viability impaired by amyloid-beta (Aβ) peptides, which are known to contribute to Alzheimer's disease pathology.

Interaction with Neurotransmitter Systems

The compound's unique structure allows it to interact with various neurotransmitter receptors. Notably:

- Serotonin Receptors : It has been suggested that the compound may act on the 5-HT6 serotonin receptor, which is implicated in cognitive processes. Structure-activity relationship (SAR) studies indicate that modifications to the tetrahydropyridine moiety can enhance binding affinity and functional activity at these receptors .

Understanding the mechanism of action is crucial for elucidating how this compound exerts its effects. Preliminary findings suggest:

- Neurotransmitter Modulation : The compound may modulate levels of neurotransmitters such as serotonin and dopamine, potentially alleviating symptoms associated with anxiety and depression.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is warranted:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Isoguvacine | C6H9NO2 | GABA receptor agonist; lacks cyclopropane ring |

| 1-Boc-1,2,3,6-tetrahydropyridine | Varies | Used mainly in peptide synthesis; contains a protecting group |

| 4-Piperidone | C5H9NO | Lacks cyclopropane structure; different biological applications |

The presence of both tetrahydropyridine and cyclopropane functionalities distinguishes this compound from others, suggesting unique biological activities and applications in medicinal chemistry.

Future Research Directions

Further research is needed to explore:

- In Vivo Studies : To confirm neuroprotective effects observed in vitro.

- Clinical Trials : To evaluate efficacy and safety in humans.

- Mechanistic Studies : To elucidate specific pathways involved in its biological activity.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:

The compound’s synthesis typically involves cyclopropanation and carboxylation steps. Key approaches include:

- Cyclopropane ring formation : Use of transition-metal-catalyzed reactions (e.g., Simmons–Smith conditions) or [2+1] cycloaddition strategies to introduce the strained cyclopropane moiety.

- Tetrahydropyridine coupling : Amide bond formation or nucleophilic substitution to attach the tetrahydropyridine group.

- Carboxylation : Activation of the carboxylic acid group via thionyl chloride or carbodiimide-based reagents, followed by HCl salt formation .

Critical parameters : Reaction temperature (e.g., 0–5°C for acyl chloride additions), anhydrous conditions, and purification via recrystallization or column chromatography.

Advanced: How can researchers resolve discrepancies in cyclopropane ring stability data under acidic conditions?

Answer:

Contradictory stability reports may arise from:

- pH-dependent ring strain : The cyclopropane’s inherent strain makes it sensitive to acid-catalyzed ring-opening. Conduct pH-controlled stability assays (e.g., HPLC monitoring at pH 2–7) to identify degradation thresholds .

- Counterion effects : The hydrochloride salt may influence stability. Compare free base vs. salt forms using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Mitigation : Stabilize the compound via lyophilization or formulation in buffered solutions at neutral pH.

Basic: What analytical techniques validate structural integrity and purity?

Answer:

- NMR spectroscopy : H/C-NMR confirms cyclopropane (δ ~1.0–2.5 ppm) and tetrahydropyridine signals (δ ~2.5–4.0 ppm).

- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z 226.1) and detect impurities.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment (>95%) .

Advanced: How to address low yields in tetrahydropyridine coupling reactions?

Answer:

Low yields may stem from:

- Steric hindrance : The cyclopropane’s rigidity limits nucleophilic attack. Optimize reaction conditions (e.g., microwave-assisted synthesis for enhanced kinetics).

- Byproduct formation : Monitor intermediates via LC-MS and adjust stoichiometry (e.g., excess acyl chloride).

- Protecting groups : Temporarily protect the carboxylic acid to prevent undesired side reactions .

Basic: What safety protocols are critical during handling?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.

- First aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced: How to assess stereochemical stability in aqueous solutions?

Answer:

- Chiral HPLC : Monitor enantiomeric excess over time using chiral stationary phases (e.g., amylose-based columns).

- Circular dichroism (CD) : Track conformational changes under varying pH and temperature.

- Computational modeling : Density functional theory (DFT) calculations predict isomerization energy barriers .

Basic: What solvents are compatible with this compound?

Answer:

- Polar aprotic solvents : DMF, DMSO, or THF for dissolution.

- Avoid protic solvents : Methanol/water mixtures may promote hydrolysis. Pre-screen solubility via turbidimetry .

Advanced: How to troubleshoot inconsistent biological activity in pharmacological assays?

Answer:

- Purity verification : Ensure >98% purity via orthogonal methods (NMR + LC-MS).

- Salt dissociation : Confirm the hydrochloride salt dissociates correctly in assay buffers using ion chromatography.

- Metabolite screening : Identify degradation products via high-resolution MS to rule off-target effects .

Basic: What storage conditions prevent degradation?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers.

- Desiccation : Use silica gel packs to minimize moisture uptake.

- Stability testing : Conduct accelerated stability studies (40°C/75% RH) to establish shelf life .

Advanced: How to resolve spectral overlaps in NMR characterization?

Answer:

- 2D NMR : Utilize HSQC and HMBC to assign overlapping proton signals (e.g., cyclopropane vs. tetrahydropyridine protons).

- Deuterated solvents : Use DMSO-d6 or CDCl3 to simplify splitting patterns.

- Dynamic NMR : Variable-temperature experiments resolve conformational exchange broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.